molecular formula C10H17NO4 B6614547 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid CAS No. 142034-82-0

2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid

Cat. No.: B6614547
CAS No.: 142034-82-0
M. Wt: 215.25 g/mol
InChI Key: VLMIZLKTPCHPIW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid is an organic compound with a complex structure that includes a cyclohexyl ring, an acetamido group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the cyclohexyl ring with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1R,2R)-2-acetamidocyclohexyl]oxy}acetic acid: A stereoisomer with different spatial arrangement.

    2-{[(1S,2S)-2-amino-cyclohexyl]oxy}acetic acid: Lacks the acetamido group, replaced by an amino group.

    2-{[(1S,2S)-2-hydroxycyclohexyl]oxy}acetic acid: Contains a hydroxyl group instead of the acetamido group.

Uniqueness

2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(1S,2S)-2-acetamidocyclohexyl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMIZLKTPCHPIW-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCC[C@@H]1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.